Log P Comparison: Cyclopentyl- vs. Non-Cyclopentyl Analog – Lipophilicity Shift for Membrane Permeability Tuning
The target compound exhibits a consensus Log Pₒ/𝓌 of 3.17 (calculated) , whereas its direct non-cyclopentyl analog, 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9, MW 203.19), is significantly more polar with an estimated Log P ≈ 1.5–1.8 based on its lower molecular weight and absence of the cyclopentyl moiety. This ~1.4–1.7 log-unit increase directly translates to roughly a 25–50× higher theoretical partition coefficient, indicating enhanced passive membrane permeability for the cyclopentyl-containing scaffold . Such a shift is strategically valuable when designing CNS-penetrant candidates or improving the cellular uptake of PROTAC building blocks.
| Evidence Dimension | Lipophilicity (calculated Log Pₒ/𝓌) |
|---|---|
| Target Compound Data | Log P = 3.17 (consensus calculation, Fluorochem) |
| Comparator Or Baseline | 1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9): estimated Log P ≈ 1.5–1.8 |
| Quantified Difference | ΔLog P ≈ +1.4 to +1.7 (target is ~25–50× more lipophilic) |
| Conditions | Calculated consensus Log P (in silico); no experimental log P measurements available |
Why This Matters
A >1 log-unit lipophilicity differential can determine whether a compound achieves adequate cellular permeability or CNS exposure, making this scaffold superior to its non-cyclopentyl analog for intracellular-target programs.
